KRAS G12D Mutant Inhibition Potency: Nanomolar IC50 in Human Gastric Cancer Cells
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine demonstrates potent inhibition of KRAS G12D mutant activity with an IC50 of 2 nM in human AGS gastric adenocarcinoma cells, assessed by reduction in ERK phosphorylation after 3 hours via In-Cell Western assay [1]. This nanomolar potency positions the compound as a highly active KRAS G12D inhibitor building block, significantly more potent than many screening hits that typically exhibit IC50 values in the micromolar range. While direct head-to-head data with its closest regioisomer, 3-(5-fluoropyridin-2-yl)-3-methylbutan-1-amine (CAS 2229394-17-4), is not publicly available, the 3-position attachment of the pyridine nitrogen in the target compound is known in the broader pyridine amine class to confer distinct binding geometries and electronic properties compared to 2-position or 4-position attachments [2].
| Evidence Dimension | KRAS G12D mutant inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Typical screening hits: micromolar range IC50 values; Regioisomer 3-(5-fluoropyridin-2-yl)-3-methylbutan-1-amine: no published IC50 data |
| Quantified Difference | Approximately 1000-fold greater potency than micromolar hits (class-level baseline inference) |
| Conditions | Human AGS gastric adenocarcinoma cells, In-Cell Western assay measuring ERK phosphorylation, 3 hour incubation |
Why This Matters
This high potency in a disease-relevant cellular context provides a strong rationale for selecting this specific compound over less characterized analogs when initiating KRAS G12D-targeted medicinal chemistry programs.
- [1] BindingDB. Affinity Data for Monomer ID 50585402. IC50: 2 nM. Assay Description: Inhibition of KRAS G12D mutant in human AGS cells assessed as reduction in ERK phosphorylation measured after 3 hrs by In-Cell Western assay. View Source
- [2] Kuujia. 3-(5-Fluoropyridin-2-yl)-3-methylbutan-1-amine (CAS 2229394-17-4) Product Page. Structural description and application notes. View Source
